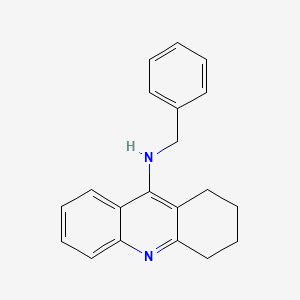

9-N-Phenylmethylamino-tacrine

Description

Structure

3D Structure

Properties

Molecular Formula |

C20H20N2 |

|---|---|

Molecular Weight |

288.4 g/mol |

IUPAC Name |

N-benzyl-1,2,3,4-tetrahydroacridin-9-amine |

InChI |

InChI=1S/C20H20N2/c1-2-8-15(9-3-1)14-21-20-16-10-4-6-12-18(16)22-19-13-7-5-11-17(19)20/h1-4,6,8-10,12H,5,7,11,13-14H2,(H,21,22) |

InChI Key |

JYJAEHAURXXPSD-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2=NC3=CC=CC=C3C(=C2C1)NCC4=CC=CC=C4 |

Origin of Product |

United States |

Synthetic Methodologies for 9 N Phenylmethylamino Tacrine and Analogues

General Synthetic Routes for Tacrine (B349632) Analogues

Several established methods are employed for the synthesis of the tacrine scaffold, each offering distinct advantages in terms of starting materials, reaction conditions, and achievable structural diversity.

Cyclocondensation Reactions (e.g., Friedländer Style)

The Friedländer annulation is a widely utilized and classical method for synthesizing quinolines, and by extension, tacrine and its analogues. plymouth.ac.ukresearchgate.net This reaction typically involves the condensation of an o-aminobenzonitrile or a related derivative with a cyclic ketone, such as cyclohexanone (B45756), in the presence of a Lewis acid catalyst. plymouth.ac.ukresearchgate.net The reaction proceeds through an initial condensation between the amine group and the ketone, followed by an intramolecular cyclization and dehydration to form the quinoline (B57606) ring system. plymouth.ac.uk Various Lewis acids, including aluminum chloride (AlCl₃), zinc chloride (ZnCl₂), and tin(IV) chloride (SnCl₄), have been effectively used to promote this transformation. tandfonline.commdpi.comrsc.org The choice of catalyst can influence reaction yields and conditions. rsc.org For instance, the use of ytterbium triflate has been shown to effectively catalyze the reaction between 2-aminobenzonitrile (B23959) and ketone skeletons, leading to good to excellent yields of tacrine derivatives. rsc.org The mechanism involves the activation of the ketone by the Lewis acid, facilitating the nucleophilic attack of the amine. plymouth.ac.uk Subsequent cyclization is driven by the formation of the stable aromatic quinoline ring. plymouth.ac.uk This method's versatility allows for the incorporation of various substituents on both the aniline (B41778) and ketone components, enabling the synthesis of a diverse library of tacrine analogues. tandfonline.comjst.go.jp

Amine-Ketone Condensations

Amine-ketone condensations are fundamental to the synthesis of the tacrine core. researchgate.netnih.gov This approach involves the reaction of an amine, typically an anthranilonitrile derivative, with a ketone. researchgate.netnih.gov The initial step is the formation of an enamine or an imine intermediate, which then undergoes cyclization. strath.ac.uk The reaction between anthranilonitrile and cyclohexanone is a classic example, leading directly to the tacrine skeleton. researchgate.net This condensation is often catalyzed by a Lewis acid, which facilitates the dehydration and subsequent ring closure. strath.ac.uk The versatility of this method is demonstrated by its application with a variety of cyclic ketones and substituted anilines, allowing for the generation of a wide array of tacrine analogues with modifications in the carbocyclic ring. researchgate.net

Reactions Involving Anilines and Cyclic Beta-Ketoesters

Another significant synthetic route involves the reaction of anilines with cyclic beta-ketoesters. nih.gov This method provides an alternative pathway to the quinoline ring system of tacrine. In this approach, the aniline derivative reacts with the beta-ketoester, leading to the formation of an enamine intermediate. Subsequent intramolecular cyclization, often promoted by thermal or acidic conditions, yields the 4-hydroxyquinoline (B1666331) derivative. A further transformation, such as chlorination followed by amination, is then required to introduce the amino group at the 9-position to afford the final tacrine analogue. This route offers the advantage of readily available starting materials and allows for the introduction of substituents on the quinoline ring. Researchers have utilized this strategy to synthesize novel tacrine analogues by reacting 1-aryl-4-cyano-5-aminopyrazoles with β-ketoesters in the presence of tin(IV) chloride as a catalyst. mdpi.com

Synthesis of N-Phenylmethylamino-Substituted Tacrine Derivatives

The synthesis of N-phenylmethylamino-substituted tacrine derivatives involves the modification of the 9-amino group of the parent tacrine molecule. A common approach is the reductive amination of tacrine with benzaldehyde. This two-step process begins with the formation of a Schiff base (imine) through the condensation of the 9-amino group of tacrine with benzaldehyde. nih.gov This reaction is typically carried out in a suitable solvent like toluene (B28343) with azeotropic removal of water. nih.gov The resulting imine is then reduced to the secondary amine, 9-N-phenylmethylamino-tacrine. nih.gov Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). nih.gov This synthetic strategy allows for the introduction of various substituted phenylmethyl groups at the 9-position by using appropriately substituted benzaldehydes in the initial condensation step.

Green Chemistry Approaches in Tacrine Analogue Synthesis

In recent years, there has been a significant shift towards developing more environmentally benign synthetic methods for tacrine and its analogues. These "green chemistry" approaches aim to reduce the use of hazardous reagents and solvents, minimize waste, and improve energy efficiency. mdpi.com

One notable advancement is the use of deep eutectic solvents (DESs) as an alternative to volatile organic compounds (VOCs). researchgate.netmdpi.com DESs are mixtures of a hydrogen bond donor and a hydrogen bond acceptor, which form a liquid with a lower melting point than the individual components. They are often biodegradable, non-toxic, and have low vapor pressure. The synthesis of tacrine via the Friedländer reaction has been successfully demonstrated in a DES composed of choline (B1196258) chloride and zinc chloride, achieving a high yield of 98%. researchgate.netmdpi.com This method avoids the use of toxic solvents and allows for easy product isolation. mdpi.com

Microwave-assisted synthesis is another green technique that has been applied to the synthesis of tacrine analogues. jst.go.jpnih.gov Microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating methods. jst.go.jp The Friedländer reaction for the synthesis of various tacrine analogues has been efficiently carried out under microwave conditions, demonstrating the potential of this technology for rapid and efficient synthesis. jst.go.jpnih.gov

These green chemistry approaches not only make the synthesis of tacrine analogues more sustainable but can also lead to improved reaction efficiency and easier purification procedures. mdpi.com

Design and Synthesis of Tacrine-Based Molecular Hybridizations

The development of tacrine-based molecular hybrids is a prominent strategy in the design of multi-target-directed ligands for complex diseases. This approach involves covalently linking the tacrine scaffold to another pharmacophore to create a single molecule that can interact with multiple biological targets.

A variety of moieties have been hybridized with tacrine, including:

Indole derivatives: Tacrine-indole hybrids have been designed and synthesized with the aim of targeting both cholinesterases and the aggregation of β-amyloid. tandfonline.comnih.govnih.gov

Ferulic acid: Tacrine-ferulic acid hybrids have been developed to combine the cholinesterase inhibitory activity of tacrine with the antioxidant properties of ferulic acid. tandfonline.com

Benzofuran derivatives: Novel tacrine-benzofuran hybrids have shown potent inhibitory activity against cholinesterases and β-amyloid aggregation. acs.org

Coumarin (B35378): Tacrine-coumarin hybrids have been synthesized and evaluated as cholinesterase inhibitors.

Triazole linkers: Tacrine derivatives incorporating a 1,2,3-triazole moiety have been synthesized via click chemistry, demonstrating a versatile approach to creating hybrid molecules. nih.gov

Oleanolic acid: Hybrids of tacrine and oleanolic acid have been designed to have cholinesterase inhibitory activity with potentially reduced toxicity. nih.gov

| Hybrid Partner | Therapeutic Goal | Reference |

| Indole | Cholinesterase and β-amyloid inhibition | tandfonline.comnih.govnih.gov |

| Ferulic Acid | Cholinesterase inhibition and antioxidant activity | tandfonline.com |

| Benzofuran | Cholinesterase and β-amyloid inhibition | acs.org |

| Oleanolic Acid | Cholinesterase inhibition with reduced toxicity | nih.gov |

| Triazole | Versatile linker for multi-target ligands | nih.gov |

This table summarizes some of the key molecular hybridizations involving tacrine, highlighting the intended therapeutic benefit of each combination.

Enzymatic Inhibition Profiles

Acetylcholinesterase (AChE) Inhibition

Selectivity for AChE over Butyrylcholinesterase (BChE)

The selectivity of a cholinesterase inhibitor for AChE over BChE is a significant factor in its potential therapeutic profile. An inhibitor with greater selectivity for AChE is often considered preferable. hkust.edu.hk The selectivity index, calculated as the ratio of the IC₅₀ for BChE to the IC₅₀ for AChE, provides a quantitative measure of this preference. While tacrine (B349632) itself shows limited selectivity, some of its derivatives have been engineered to exhibit a higher preference for AChE. nih.govd-nb.infonih.gov For example, the heterodimer compound 7b, derived from 6-chlorotacrine, displays significant selectivity for AChE over BChE. hkust.edu.hk The specific selectivity index for 9-N-Phenylmethylamino-tacrine would require direct comparative in vitro assays.

Kinetic Characterization of Enzyme Inhibition (e.g., Mixed-Type)

Kinetic studies reveal the mechanism by which a compound inhibits an enzyme. For tacrine and its derivatives, a mixed-type inhibition of AChE is commonly observed. nih.govfrontiersin.org This mode of inhibition suggests that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both the enzyme's affinity for its substrate (Km) and its maximum reaction rate (Vmax). frontiersin.org For instance, kinetic analysis of tacrine's inhibition of AChE from snake venom showed that as the concentration of tacrine increased, the Km value increased while the Vmax decreased, which is characteristic of mixed inhibition. nih.gov Similar mixed-type inhibition has been reported for other tacrine analogs and various AChE inhibitors. hkust.edu.hkfrontiersin.org This suggests that this compound likely also acts as a mixed-type inhibitor, interacting with both the catalytic active site and the peripheral anionic site of the AChE enzyme. scienceopen.com

Butyrylcholinesterase (BChE) Inhibition

Functional Role of BChE in Cholinergic System Beyond AChE

While AChE is the primary enzyme responsible for acetylcholine (B1216132) hydrolysis in the brain, BChE also plays a significant role in cholinergic regulation. nih.gov BChE is widely distributed throughout the body, including in the central nervous system where it is found in glial cells, specific neurons, and is associated with amyloid plaques and neurofibrillary tangles. mdpi.com In conditions where AChE activity is compromised, BChE can compensate by hydrolyzing acetylcholine. researchgate.netnih.gov Beyond its role in acetylcholine metabolism, BChE is involved in lipid metabolism and the inactivation of various toxins and drugs. researchgate.netnih.gov Its presence in tissues like the liver, lungs, and blood suggests a protective function against toxic compounds. nih.gov Furthermore, BChE may play a role in neuroinflammation and the progression of neurodegenerative diseases. mdpi.comfrontiersin.org

Mechanistic Insights and Molecular Interactions

Computational Modeling and Molecular Docking Studies

Computational methods, particularly molecular docking, have been instrumental in elucidating the binding characteristics of 9-N-Phenylmethylamino-tacrine with its primary target, acetylcholinesterase (AChE). These studies provide a detailed view of the ligand-enzyme interactions at the molecular level.

Ligand-Enzyme Binding Modes

Molecular docking simulations have been employed to understand how this compound orients itself within the active site of AChE. sciforum.net Software such as Molegro Virtual Docker and AutoDock Vina are utilized to predict the most stable binding conformations. sciforum.netajchem-a.com In these simulations, the protein structure is typically prepared by removing water molecules and cofactors to focus on the direct interactions between the ligand and the enzyme. sciforum.net A template is often created using the crystallographic position of the ligand to guide the docking process. sciforum.net The resulting binding modes are then analyzed to understand the specific interactions that stabilize the ligand-enzyme complex. These computational approaches are crucial for predicting the biochemical activity and binding affinity of tacrine (B349632) derivatives. ajchem-a.com

Identification of Key Amino Acid Residues in Active Sites

Docking studies have identified several key amino acid residues within the AChE active site that are crucial for the binding of this compound. These include:

Tyr 71 and Phe 330: These residues engage in steric interactions with the benzene (B151609) ring of the compound. sciforum.netresearchgate.net

Trp 83: This residue interacts with the ether group of the ligand and is a common interaction point for various tacrine-related compounds. sciforum.netresearchgate.net

Gly 150: This residue also forms interactions with the ether group on the cyclohexane (B81311) portion of the molecule. sciforum.netresearchgate.net

The active site of AChE is often described as a narrow gorge lined with aromatic residues. heraldopenaccess.us The catalytic active site (CAS) is located at the bottom of this gorge, while a peripheral anionic site (PAS) is situated near the entrance. heraldopenaccess.usmdpi.com The interactions of this compound and its analogs with these sites are critical for their inhibitory activity.

Analysis of Steric and Electrostatic Interactions

The binding of this compound to AChE is primarily governed by steric and van der Waals interactions. sciforum.netresearchgate.net Steric interactions are prominent between the benzene ring of the ligand and the aromatic residues Tyr 71 and Phe 330. sciforum.netresearchgate.net The ether group of the compound also has significant steric interactions with Trp 83 and Gly 150. sciforum.netresearchgate.net

Interestingly, in some molecular docking studies of this compound, no significant electrostatic interactions were identified. sciforum.netresearchgate.net The stability of the complex appears to be dominated by non-polar and van der Waals forces, which collectively provide the main driving force for binding. frontiersin.org

Binding Affinity Predictions and Scoring Functions

Scoring functions are essential components of molecular docking simulations, providing a quantitative prediction of the binding affinity between a ligand and a protein. The Moldock Score algorithm is one such function used to predict the best interaction pose and estimate the binding energy. sciforum.net In one comparative study, this compound was found to have a Moldock Score of -129.853. sciforum.net

These scoring functions calculate the binding affinity based on the various interactions observed in the docked pose. ajchem-a.com The binding affinity is a critical parameter for evaluating the potential of a compound as an inhibitor. For instance, a lower binding energy value generally indicates a more stable ligand-receptor complex and higher affinity. sciforum.netresearchgate.net The dynamic nature of the enzyme, which samples various conformations, can significantly influence both enzymatic activity and inhibitor potency. nih.gov

Structure-Activity Relationships (SAR) of this compound and Related Analogues

The study of structure-activity relationships (SAR) is crucial for understanding how the chemical structure of a compound influences its biological activity. For this compound and its analogues, SAR studies have provided valuable insights into the structural requirements for potent cholinesterase inhibition. d-nb.info

Impact of Structural Modifications on Enzymatic Activity and Selectivity

Modifying the structure of tacrine-based compounds can have a significant impact on their inhibitory activity against AChE and butyrylcholinesterase (BuChE), as well as their selectivity for one enzyme over the other.

For example, the introduction of a chlorine atom to a related tacrine derivative was shown to increase activity against both AChE and BuChE. mdpi.com Hybrid molecules combining tacrine with other pharmacophores, such as those found in donepezil, have also been synthesized and evaluated. scielo.br Some of these hybrids have demonstrated potent inhibition of both AChE and BuChE. scielo.br

The length of the linker chain in dimeric tacrine compounds also plays a role in their activity. For instance, tacrine-phthalimide hybrids with linker chains of 9 and 12 methylene (B1212753) units showed excellent AChE inhibition. scielo.br The incorporation of selenium into tacrine derivatives has been explored as a strategy to enhance therapeutic efficacy while potentially reducing toxicity. nih.gov These selenium-modified compounds showed favorable pharmacokinetic profiles and strong interactions with AChE in computational studies. nih.gov

The following table summarizes the inhibitory activities of some tacrine analogues, illustrating the impact of structural modifications.

| Compound | Target Enzyme | IC50 Value | Notes |

| m-chloro derivative of compound 2 | AChE | 44.0 μM | Increased activity compared to the parent compound. mdpi.com |

| m-chloro derivative of compound 2 | BuChE | 7.66 μM | Significantly increased activity compared to the parent compound. mdpi.com |

| Tacrine-phthalimide hybrid (linker length 9) | AChE | 2.8 nM | Excellent inhibition. scielo.br |

| Tacrine-phthalimide hybrid (linker length 12) | AChE | 2.4 nM | Excellent inhibition. scielo.br |

| Tacrine-donepezil hybrid (Compound 56) | human AChE | 0.27 ± 0.03 nM | Highly potent inhibitor. scielo.br |

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates greater potency.

Allosteric Modulation and Non-Competitive Inhibition Mechanisms

The inhibitory mechanism of tacrine and its derivatives against cholinesterases is complex, often involving interactions beyond the primary catalytic site. mdpi.comnih.gov Kinetic studies have demonstrated that many tacrine analogues, including this compound, function as reversible, non-competitive or mixed-type inhibitors of acetylcholinesterase (AChE). mdpi.comnih.govaging-us.com This type of inhibition is a hallmark of allosteric modulation, where the inhibitor binds to a site on the enzyme distinct from the active site where the substrate binds. aging-us.comnih.gov

The AChE enzyme features a deep and narrow gorge containing the catalytic active site (CAS) at its base. unisi.itnih.gov In addition to the CAS, there is a peripheral anionic site (PAS) located near the entrance of this gorge. mdpi.comunisi.it The PAS is considered a key allosteric site. tandfonline.com Tacrine and its derivatives can bind to this peripheral site. mdpi.comnih.gov This interaction at the PAS can induce conformational changes in the enzyme, which in turn alters the active site's geometry or hinders the substrate's access to it. mdpi.comnih.gov This mechanism explains the observed non-competitive or mixed-type inhibition kinetics, where the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. mdpi.com

Lineweaver-Burk plots derived from kinetic experiments for various tacrine derivatives consistently show a mixed-type inhibition pattern. mdpi.com This indicates that the inhibitor binds reversibly to both the free enzyme (with affinity Ki) and the enzyme-substrate complex (with affinity Ki'), although often with a higher affinity for the free enzyme. mdpi.com For example, studies on tacrine-squaramide dimers, which are designed to interact with both the CAS and PAS, confirm this mixed inhibition profile. mdpi.com The ability of these compounds to simultaneously engage both sites leads to exceptionally high inhibitory potency. mdpi.comnih.gov Tacrine itself has been shown to bind primarily at a hydrophobic area outside the catalytic sites. nih.gov

The interaction with the PAS is not only central to the allosteric inhibition of acetylcholine (B1216132) hydrolysis but is also implicated in other functions of AChE, such as its role in the aggregation of β-amyloid peptides. unisi.it Therefore, inhibitors like this compound that can bind to the PAS are of significant interest as potential multi-target agents. unisi.it

Table 2: Kinetic Inhibition Constants for a Tacrine Derivative

This table presents the inhibition constants (Ki and Ki') for a representative tacrine-squaramide derivative against human acetylcholinesterase (hAChE), illustrating a mixed-type inhibition mechanism.

| Inhibitor | Enzyme | Ki (nM) | Ki' (nM) | Inhibition Type |

| Compound 4b (tacrine-squaramide dimer) | hAChE | 0.4 ± 0.2 mdpi.com | 0.5 ± 0.2 mdpi.com | Mixed mdpi.com |

| Data sourced from MDPI. mdpi.com |

Multifunctional Pharmacological Activities Beyond Cholinesterase Inhibition

Antioxidant Properties

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a significant factor in the progression of neurodegenerative disorders. nih.gov The antioxidant properties of 9-N-Phenylmethylamino-tacrine and related compounds represent a crucial aspect of their therapeutic potential.

Derivatives of tacrine (B349632) have demonstrated the ability to directly scavenge free radicals. This activity is often assessed using assays such as the 2,2'-azinobis-(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assays. For instance, certain tacrine-salicylamide conjugates have shown high ABTS•+ scavenging activity. mdpi.com The radical scavenging properties are believed to contribute to the neuroprotective effects observed with these compounds. mdpi.commdpi.com The mechanism often involves the donation of a hydrogen atom or an electron to the free radical, thereby neutralizing it and preventing it from causing cellular damage. nih.gov Some tacrine hybrids, such as those combined with trolox (B1683679) or ferulic acid, have been specifically designed to enhance these radical scavenging capabilities. unisi.it

In cellular models, this compound derivatives have been shown to protect against oxidative stress-induced cell damage. mdpi.comnih.gov For example, certain tacrine-quinone hybrids have demonstrated antioxidant effects in T67 and SH-SY5Y cells subjected to oxidative stress. core.ac.uk They can reduce the levels of lipid peroxidation products like malondialdehyde (MDA) and 4-hydroxynonenal (B163490) (4-HNE), which are markers of oxidative damage. aginganddisease.org This protective effect is linked to the ability of these compounds to enhance the cellular redox status and mitigate the downstream consequences of oxidative damage, such as apoptosis. nih.govmdpi.com

| Compound/Derivative Class | Assay | Finding |

| Tacrine-Salicylamide Conjugates | ABTS assay | Exhibited high radical-scavenging activity. mdpi.com |

| Tacrine-Trolox Hybrids | DPPH assay | Showed good free radical scavenging capacity. nih.gov |

| Tacrine-Quinolinetrione Hybrids | Menadione-induced oxidative stress in SH-SY5Y cells | Exerted antioxidant effects. core.ac.uk |

| Tacrine-Benzofuran Hybrids | Not specified | Possess antioxidant activity. mdpi.com |

Radical Scavenging Mechanisms

Anti-Amyloid Aggregation Activity

The accumulation of amyloid-beta (Aβ) peptides into plaques is a pathological hallmark of Alzheimer's disease. The ability of this compound derivatives to interfere with this process is a key area of research.

Numerous studies have shown that tacrine derivatives can inhibit the aggregation of Aβ peptides. mdpi.comnih.gov This inhibition has been observed for both self-induced Aβ aggregation and aggregation induced by acetylcholinesterase (AChE). nih.gov The mechanism of inhibition is thought to involve the binding of these compounds to Aβ peptides, which perturbs the aggregation process. core.ac.uk For example, certain phenylthiazole-tacrine hybrids have been shown to efficiently prevent the self-aggregation of Aβ(1-42). nih.gov Similarly, tacrine dimers have been reported to inhibit AChE-induced Aβ fibrillogenesis, with some compounds showing up to 76% inhibition at a concentration of 100 μM. nih.gov The thioflavin T (ThT) fluorescence assay is a common method used to assess the inhibitory effects of these compounds on Aβ fibril formation. mdpi.comresearchgate.net

Beyond simply inhibiting aggregation, these compounds can also protect cells from the toxic effects of Aβ. Aβ oligomers and fibrils are known to induce cellular stress, leading to cytotoxicity and neuronal death. nih.govbiorxiv.org Pre-treatment with certain tacrine derivatives has been shown to rescue neuronal cells from Aβ-induced toxicity. biomolther.org For example, tacrine-benzofuran hybrids have demonstrated neuroprotective effects against Aβ1-42-induced toxicity. mdpi.com This protective effect is likely a consequence of both the inhibition of toxic Aβ aggregate formation and other neuroprotective mechanisms. nih.govnih.gov

| Compound/Derivative Class | Assay/Model | Key Findings |

| Phenylthiazole-tacrine Hybrids | Aβ(1-42) self-aggregation | Efficiently prevented aggregation. nih.gov |

| Tacrine Dimers | AChE-induced Aβ fibrillogenesis | Inhibited aggregation by 53% to 76% at 100 μM. nih.gov |

| Quinolinetrione-tacrine Hybrids | Aβ aggregation | Showed good anti-amyloid aggregation properties. core.ac.uk |

| Tacrine-Benzofuran Hybrids | Aβ1-42-induced toxicity | Exerted neuroprotective effects. mdpi.com |

| Tacrine-HP Hybrids | Self-induced Aβ aggregation | High potency to inhibit aggregation (84-95%). ulisboa.pt |

Inhibition of Amyloid-Beta (Aβ) Aggregation (Self-induced and AChE-induced)

Neuroprotective Mechanisms

One significant mechanism is the antagonism of glutamate (B1630785) excitotoxicity. nih.govbiorxiv.org Excessive glutamate can lead to neuronal damage and death, a process implicated in neurodegenerative diseases. frontiersin.org Tacrine and its analogues have been found to antagonize this excitotoxicity. nih.gov Furthermore, some derivatives have been shown to promote neurogenesis, the formation of new neurons, in the hippocampus, a brain region crucial for memory. nih.gov This could potentially compensate for neuronal loss. Another aspect of their neuroprotective action is the inhibition of apoptosis, or programmed cell death, which can be triggered by oxidative stress and Aβ toxicity. nih.gov By mitigating these insults, these compounds can help prevent the premature death of neurons.

Modulation of Glutamate Excitotoxicity

Glutamate is a primary excitatory neurotransmitter crucial for cognitive functions. mdpi.com However, its excessive accumulation leads to a toxic condition known as excitotoxicity, implicated in the pathology of various central nervous system disorders. mdpi.com Research has shown that derivatives of tacrine can protect primary cortical neurons from glutamate-induced excitotoxicity. biorxiv.orgnih.gov Specifically, certain multi-target directed ligands (MTDLs) derived from tacrine have demonstrated efficacy in protecting rat primary cortical neurons from this damaging process. biorxiv.orgnih.gov In experimental models, treatment with these tacrine derivatives prevented neuronal injury induced by glutamate, as evidenced by a decrease in the number of condensed nuclei in neuronal cells. biorxiv.org This neuroprotective action against excitotoxicity highlights a significant therapeutic avenue beyond simple cholinesterase inhibition. biorxiv.orgnih.gov

Inhibition of Neuronal Apoptosis

Neuronal loss through apoptosis, or programmed cell death, is a fundamental factor in neurodegenerative diseases. biorxiv.org Abnormal glutamate release can trigger this process by overactivating N-methyl-D-aspartate type glutamate receptors (NMDAR). biorxiv.org Studies on tacrine derivatives have revealed their potential to inhibit neuronal apoptosis. For instance, bis(7)-tacrine, a dimeric acetylcholinesterase inhibitor, has been shown to prevent glutamate-induced neuronal apoptosis by blocking NMDARs. nih.gov Tacrine itself can induce apoptosis through endoplasmic reticulum stress by disrupting the proper assembly of acetylcholinesterase in neuronal cells. nih.gov However, certain derivatives of tacrine have been specifically designed to be neuroprotective. biorxiv.orgnih.gov For example, some multi-target-directed ligands derived from tacrine protect against glutamate-induced neuronal death. biorxiv.org This anti-apoptotic property is crucial, as it directly addresses the cell death mechanisms contributing to neurodegeneration.

Promotion of Neurogenesis in Animal Models

Adult neurogenesis, the generation of new neurons in the adult brain, is a key aspect of brain plasticity and is implicated in learning and memory. taconic.comimrpress.com The hippocampus is a primary site for adult neurogenesis, a process that can be influenced by various factors, including neurotransmitter activity. nih.govfrontiersin.org The neurotransmitter acetylcholine (B1216132), for instance, has been linked to the regulation of adult hippocampal neurogenesis. biorxiv.org Animal models have become crucial in studying this process due to their accelerated growth and the ability to use genetic modifications. taconic.com While direct studies on this compound's effect on neurogenesis are not extensively detailed in the provided results, the known influence of cholinergic signaling on this process suggests a potential area for its therapeutic action. biorxiv.org For example, acetylcholinesterase inhibitors have been shown to enhance hippocampal neurogenesis. biorxiv.org

Attenuation of Neuroinflammation

Neuroinflammation is a significant component of neurodegenerative diseases like Alzheimer's. mit.edu Microglial cells, the primary immune cells of the brain, play a central role in this inflammatory process. unige.ch When overactivated, these cells can contribute to neuronal damage. oaepublish.com Research into novel therapeutic agents has identified molecules that can reduce this inflammation. For instance, a candidate drug known as A11 has been shown to reduce inflammation in human cell cultures and mouse models of Alzheimer's by suppressing the problematic activity of the genetic transcription factor PU.1, which directs inflammatory gene expression in microglia. mit.edu This reduction in inflammatory activity is a promising strategy for treating neurodegenerative diseases. mit.edu While the direct action of this compound on neuroinflammation is not specified, its development as a multi-target agent aligns with the therapeutic goal of addressing various pathological aspects, including inflammation.

Metal Ion Chelating Activity

The dysregulation of biometals such as copper, iron, and zinc is implicated in the pathology of neurodegenerative diseases. nih.govcuestionesdefisioterapia.com These metal ions can contribute to oxidative stress and the aggregation of proteins like amyloid-beta. nih.govnih.gov Chelation therapy, which involves using agents that bind to and remove excess metal ions, is a therapeutic strategy to counteract this. nih.govnumberanalytics.com Chelating agents are designed to be small, amphipathic molecules that can cross the blood-brain barrier. researchgate.net Derivatives of tacrine have been explored for their metal-chelating properties. For instance, coumarin (B35378) derivatives, which can be incorporated into multi-target compounds, exhibit metal-chelating activity alongside other beneficial effects. nih.gov This ability to sequester metal ions can reduce metal-induced oxidative damage and neurotoxicity. researchgate.net

Interaction with Other Neurotransmitter Systems

N-methyl-D-aspartate receptors (NMDARs) are critical for synaptic plasticity but their overactivation can lead to excitotoxicity and neuronal cell death. mdpi.comwikipedia.org Consequently, NMDAR antagonists, which inhibit the action of these receptors, have been investigated as potential treatments for a variety of neurological conditions. wikipedia.orgdrugbank.com Tacrine itself is a low-affinity antagonist of the NMDA receptor. nih.govbiorxiv.org Recognizing the therapeutic potential of targeting both the cholinergic and glutamatergic systems, researchers have developed novel tacrine derivatives with enhanced affinity for NMDARs. nih.govnih.govbiorxiv.org These multi-target directed ligands (MTDLs) aim to provide more potent inhibition of both acetylcholinesterase (AChE) and NMDARs. nih.govbiorxiv.org For example, a series of novel tacrine derivatives have been developed that act as both AChE inhibitors and NMDAR antagonists, with some showing significant inhibitory activity against specific NMDA receptor subtypes. bioworld.com One such derivative, bis(7)-tacrine, has been shown to be more potent than memantine (B1676192) in preventing glutamate-induced excitotoxicity by selectively inhibiting NMDA-activated currents. nih.gov

Monoamine Oxidase (MAO) Inhibition (e.g., MAO-B)

Monoamine oxidases (MAO) are a family of enzymes crucial for the degradation of monoamine neurotransmitters. There are two primary isoforms, MAO-A and MAO-B, which differ in their substrate preferences and inhibitor sensitivities. MAO-B is predominantly responsible for the breakdown of dopamine (B1211576) and benzylamine (B48309). csic.es Its inhibition can lead to increased dopamine levels in the brain, a strategy employed in the management of Parkinson's disease. csic.es Furthermore, elevated MAO-B activity is observed in the brains of individuals with Alzheimer's disease, contributing to oxidative stress through the production of hydrogen peroxide during the oxidative deamination of monoamines. csic.esnih.gov Consequently, the inhibition of MAO-B presents a compelling therapeutic target for neurodegenerative diseases.

The chemical structure of this compound, which features a benzylamino moiety attached to the tacrine core, suggests a potential for interaction with MAO-B. This is predicated on the knowledge that benzylamine is a substrate for MAO-B. csic.es The exploration of tacrine derivatives as MAO inhibitors is an active area of research, with numerous studies focusing on creating hybrid molecules that combine the cholinesterase-inhibiting properties of tacrine with the MAO-inhibiting features of other pharmacophores.

Detailed research into various tacrine derivatives has demonstrated that modifications at the 9-amino position can yield potent MAO-B inhibitors. For instance, hybrid molecules incorporating moieties known to inhibit MAO-B have been synthesized and evaluated. Although specific experimental data on the MAO-B inhibitory activity of this compound is not extensively documented in the cited literature, the structure-activity relationships of related compounds provide a strong rationale for its potential in this regard.

For example, studies on tacrine-homoisoflavonoid hybrids have shown that it is possible to achieve potent dual inhibition of both acetylcholinesterase (AChE) and MAO-B. nih.gov One such hybrid, with a linker between tacrine and a homoisoflavonoid structure, exhibited a half-maximal inhibitory concentration (IC50) for MAO-B in the sub-micromolar range. nih.gov Similarly, novel tacrine-chromene hybrids have been developed that show significant MAO-B inhibitory activity, with IC50 values in the low micromolar range. acs.org Another approach has been the creation of tacrine-selegiline hybrids, which also demonstrate effective inhibition of both MAO-A and MAO-B. tandfonline.com

These findings collectively suggest that the tacrine scaffold is amenable to chemical modifications that can confer potent MAO-B inhibitory properties. The presence of the phenylmethylamino (benzylamino) group on the tacrine core in this compound aligns with the structural motifs known to interact with MAO-B. However, without direct experimental evaluation, its precise potency as a MAO-B inhibitor remains to be definitively established.

Research Findings on MAO-B Inhibition by Tacrine Derivatives

To provide context for the potential MAO-B inhibitory activity of this compound, the following table summarizes the findings for related tacrine derivatives from various studies.

| Compound/Derivative Class | AChE IC50 | MAO-B IC50 | Key Findings |

| Tacrine-Homoisoflavonoid Hybrid (Compound 8b) | 67.9 nM | 0.401 µM | A potent dual inhibitor of both AChE and MAO-B. nih.gov |

| Modified Tacrine-Chromene Hybrid (Compound 5d) | 0.25 µM | 2.42 µM | Showed strong inhibitory activity against both AChE and MAO-B. acs.org |

| Modified Tacrine-Chromene Hybrid (Compound 5c) | 0.44 µM | 5.15 µM | Exhibited potent inhibition of both human AChE and MAO-B. acs.org |

Preclinical Evaluation in Animal Models of Neurological Conditions

Central Nervous System Permeation Studies

A critical factor for any centrally acting drug is its ability to cross the blood-brain barrier (BBB), a highly selective semipermeable border that separates the circulating blood from the brain and extracellular fluid in the central nervous system. mdpi.com

In Vitro Blood-Brain Barrier Models

In vitro models are essential for the early assessment of a compound's potential to permeate the BBB. These models typically use a monolayer of brain capillary endothelial cells cultured on a semi-permeable membrane, separating a donor (blood side) and receiver (brain side) compartment. biomolther.org The permeability of a test compound is determined by measuring its rate of transport across this cell layer.

Studies on tacrine (B349632) and its derivatives have indicated that they can interact with transport systems at the BBB. For example, tacrine was found to inhibit the efflux (transport out of the brain) of choline (B1196258) in an in vitro BBB model using conditionally immortalized rat brain capillary endothelial cell lines (TR-BBB). biomolther.org This suggests an interaction with choline transporters at the BBB. While specific permeability coefficients for 9-N-Phenylmethylamino-tacrine are not available, in vitro models predict that N-benzyl substitution on related compounds allows for BBB crossing. ebi.ac.uk

In Vivo Brain Distribution Studies

In vivo studies provide the definitive measure of a compound's ability to enter the brain. These studies typically involve administering the compound to an animal and then measuring its concentration in the brain tissue and plasma at various time points. larvol.com A high brain-to-plasma concentration ratio indicates good CNS permeation.

Studies with the parent compound, tacrine, have shown that it readily crosses the BBB and can accumulate in brain tissue, with brain concentrations being several times higher than those in plasma. mdpi.com Furthermore, research on N-alkylated tacrine derivatives suggests that they are generally able to cross the BBB. nih.gov Specifically, the introduction of an N-benzyl group to a related tacrine structure was reported to result in a compound that could pass the BBB in vivo. nih.gov This provides a strong indication that this compound is also likely to be CNS penetrant.

Table 3: Summary of CNS Permeation Characteristics for Tacrine and its Derivatives Note: This table summarizes general findings for tacrine and related derivatives, as specific quantitative data for this compound was not available.

| Compound/Class | Study Type | Key Findings | Reference |

| Tacrine | In Vitro (TR-BBB cells) | Inhibited choline efflux transport, suggesting interaction with BBB transporters. | biomolther.org |

| Tacrine | In Vivo (Rats) | Brain concentrations were several-fold higher than in plasma, indicating good BBB penetration and accumulation. | mdpi.com |

| N-alkylated tacrine derivatives | General Assessment | Presumed to be able to cross the BBB. | nih.gov |

| N-benzyl substituted tacrine derivative | In Vivo | Could pass the blood-brain barrier. | nih.gov |

Future Directions in 9 N Phenylmethylamino Tacrine Research

Development of Next-Generation Multifunctional Agents

The development of multifunctional agents, or multi-target-directed ligands (MTDLs), represents a leading strategy in the quest for more effective treatments for complex neurological disorders like Alzheimer's disease (AD). semanticscholar.orgfrontiersin.org This approach involves designing single chemical entities that can simultaneously modulate multiple pathological targets. The core structure of 9-N-Phenylmethylamino-tacrine is being leveraged to create novel hybrid compounds with a broader spectrum of therapeutic activities. nih.govmdpi.com

Key strategies in this area include:

Hybridization with Other Pharmacophores: Scientists are creating hybrid molecules by linking the tacrine (B349632) scaffold to other neuroprotective compounds. nih.gov Examples include hybrids with antioxidants like ferulic acid and trolox (B1683679), and fragments of other established drugs like donepezil. mdpi.comrsc.orgopenmedicinalchemistryjournal.com This approach aims to combine the cholinesterase inhibitory properties of tacrine with benefits such as reduced oxidative stress and anti-amyloid aggregation. semanticscholar.orgmdpi.comopenmedicinalchemistryjournal.com

Targeting Amyloid-β Aggregation: A significant focus is on designing derivatives that can inhibit the aggregation of amyloid-beta (Aβ) plaques, a hallmark of Alzheimer's disease. nih.gov Molecular docking studies have shown that certain tacrine hybrids can bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of acetylcholinesterase, which is believed to play a role in Aβ aggregation. nih.govopenmedicinalchemistryjournal.com

Incorporation of Metal Chelating Moieties: Some new tacrine conjugates have been designed to chelate metal ions like copper, iron, and zinc, which are implicated in neurotoxicity. nih.govmdpi.com

Dual Inhibition of Cholinesterases: Research is also focused on creating derivatives that can potently inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), another enzyme involved in acetylcholine (B1216132) breakdown. nih.govfrontiersin.org

Table 1: Examples of Next-Generation Multifunctional Agents Based on Tacrine

| Hybrid Compound Type | Additional Therapeutic Action(s) | Reference(s) |

|---|---|---|

| Tacrine-ferulic acid hybrids | Antioxidant effects | mdpi.com |

| Tacrine-trolox hybrids | Free radical scavenging | openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com |

| Tacrine-donepezil hybrids | Dual cholinergic inhibition, neuroprotection | rsc.org |

| Tacrine-8-hydroxyquinoline hybrids | Metal-binding properties, inhibition of Aβ aggregation | mdpi.com |

| Tacrine-selegiline hybrids | Inhibition of monoamine oxidase (MAO-A and MAO-B) | mdpi.com |

| Tacrine-resveratrol hybrids | Modulation of Aβ self-aggregation, anti-inflammatory activity | mdpi.com |

Advanced Computational Design Strategies for Optimized Profiles

Computational tools are playing an increasingly vital role in the rational design of novel this compound derivatives with improved efficacy and safety profiles. mdpi.comcuhk.edu.hk These in silico methods allow researchers to predict the properties of molecules before they are synthesized, saving time and resources.

Key computational approaches include:

Molecular Docking and Dynamics: These techniques are used to simulate the interaction between a ligand and its target protein at the atomic level. frontiersin.orgmdpi.com This helps in understanding the binding mechanisms and in designing derivatives with higher affinity and selectivity for their intended targets. nih.gov For instance, molecular docking has been instrumental in designing tacrine-naphtoquinone hybrids that target both cholinesterases and BACE-1. brieflands.com

3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship): 3D-QSAR models are used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.org This allows for the prediction of the activity of new, unsynthesized derivatives.

ADMET Prediction: Computational tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new drug candidates. nih.govmdpi.com This helps in identifying molecules with favorable pharmacokinetic profiles and a lower likelihood of causing adverse effects.

Table 2: Application of Computational Design in Tacrine Derivative Research

| Computational Technique | Application | Outcome | Reference(s) |

|---|---|---|---|

| Molecular Docking | Predicting binding interactions with AChE and BACE-1 | Design of tacrine-naphtoquinone hybrids | brieflands.com |

| Molecular Dynamics | Understanding the release mechanism of tacrine from butyrylcholinesterase | Insights for designing selective BChE inhibitors | frontiersin.org |

| 3D-QSAR | Modeling the activity of dual or multi-target compounds | Generation of models for activity against AChE, BuChE, MAO A/B, etc. | frontiersin.org |

| ADMET Prediction | Evaluating pharmacokinetic and safety parameters of new conjugates | Identification of candidates with good CNS bioavailability and acceptable safety | nih.gov |

| Structural Bioinformatics | Identifying sub-pockets in the hAChE active site | Design of sub-pocket-focused tacrine derivatives with improved potency | nih.gov |

| Ligand-based Computational Design | Designing new molecules based on known active ligands | Generation of aminopyrimidine derivatives with potential anticancer properties | biointerfaceresearch.com |

Exploration of Novel Therapeutic Targets and Polypharmacology

The concept of polypharmacology, where a single drug interacts with multiple targets, is gaining traction in the development of treatments for complex diseases. frontiersin.org Research on this compound and its derivatives is expanding to explore novel therapeutic targets beyond the cholinergic system.

Promising areas of investigation include:

NMDA Receptor Antagonism: The N-methyl-D-aspartate (NMDA) receptor, part of the glutamatergic system, is another important target in neurodegenerative diseases. biorxiv.org Researchers are designing multi-target-directed ligands that can simultaneously inhibit AChE and act as antagonists of the NMDA receptor. biorxiv.org

Inhibition of BACE-1: Beta-secretase 1 (BACE-1) is a key enzyme in the production of amyloid-beta peptides. brieflands.com The design of dual inhibitors of both AChE and BACE-1 is a promising strategy to tackle both symptomatic and disease-modifying aspects of Alzheimer's.

Modulation of Other Neurotransmitter Systems: Some studies are exploring the interaction of tacrine derivatives with other neurotransmitter systems, such as the serotonergic and dopaminergic systems, which could offer additional therapeutic benefits. frontiersin.org

Anti-inflammatory and Neuroprotective Pathways: The anti-inflammatory and neuroprotective effects of tacrine derivatives are also being investigated. nih.govmdpi.com For example, some compounds have shown the ability to protect neurons from glutamate-induced excitotoxicity. biorxiv.org

Optimization of Pharmacological Profiles for Specific Neurological Disorders

While much of the research on this compound derivatives has focused on Alzheimer's disease, there is a growing interest in optimizing their pharmacological profiles for other neurological disorders. nih.govmdpi.com This involves fine-tuning the selectivity and potency of the compounds for specific targets relevant to different diseases.

Future research in this area may focus on:

Parkinson's Disease: The dual inhibition of cholinesterases and monoamine oxidases (MAOs) could be a beneficial strategy for Parkinson's disease. frontiersin.org

Huntington's Disease: The neuroprotective properties of tacrine derivatives could be harnessed to slow the progression of Huntington's disease.

Other Dementias: The broad-spectrum activity of multifunctional tacrine derivatives could be advantageous in treating other forms of dementia with complex pathologies.

The continued exploration and optimization of this compound and its derivatives hold significant promise for the future of treating a range of devastating neurological disorders. nih.gov

Q & A

Q. What are the established synthetic routes for 9-N-Phenylmethylamino-tacrine, and what critical parameters govern their efficiency?

The synthesis of this compound typically involves nucleophilic substitution reactions. A validated method (adapted for tacrine derivatives) involves reacting 9-chlorotacrine with benzylamine in phenol under high-temperature conditions (180°C) with NaI as a catalyst. Key parameters include reaction time (2–4 hours), stoichiometric ratios of reactants (e.g., 1:2 molar ratio of 9-chlorotacrine to benzylamine), and purification via liquid-liquid extraction (ethyl acetate with aqueous KOH washes). Yield optimization requires careful control of temperature and catalyst loading .

Q. What is the primary mechanism of action of this compound in acetylcholinesterase (AChE) inhibition?

this compound acts as a competitive AChE inhibitor, binding to the enzyme’s catalytic active site. Structural studies suggest its acridine core interacts with aromatic residues (e.g., Trp286) via π-π stacking, while the benzylamine side chain forms hydrogen bonds with Glu199. This dual interaction disrupts acetylcholine hydrolysis, as confirmed by molecular docking and enzymatic assays .

Q. What analytical methods are recommended for confirming the identity and purity of this compound?

- Nuclear Magnetic Resonance (NMR): H and C NMR verify structural integrity (e.g., aromatic protons at δ 7.2–8.5 ppm).

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (CHN, theoretical 289.16 g/mol).

- High-Performance Liquid Chromatography (HPLC): Purity >98% is achieved using a C18 column with UV detection at 254 nm .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized to improve the synthetic yield of this compound?

Use a Design of Experiments (DoE) approach:

- Variables: Temperature (160–200°C), catalyst type (NaI vs. KI), solvent polarity (phenol vs. DMF).

- Response Surface Methodology (RSM): Model interactions between variables to identify optimal conditions.

- Scale-up: Pilot studies show that NaI (1.2 eq) in phenol at 180°C for 2 hours maximizes yield (75–80%) .

Q. How does this compound compare to other AChE inhibitors in computational docking studies?

In silico docking (AutoDock Vina) reveals this compound has a binding energy of −8.2 kcal/mol, lower than Azadirachtin A (−9.5 kcal/mol) but higher than carbofuran (−7.1 kcal/mol). The reduced affinity vs. Azadirachtin A correlates with fewer hydrogen bonds (2 vs. 5) and weaker π-alkyl interactions with Phe295 .

Q. How should researchers address contradictions in reported binding affinity data for this compound?

Discrepancies may arise from assay variations (e.g., Ellman’s assay vs. radiometric methods). Mitigation strategies:

Q. What structural modifications enhance the pharmacokinetic properties of this compound derivatives?

Phosphorylation of the tacrine core (e.g., at the 9-position) improves solubility and blood-brain barrier penetration. For example, N-phosphorylated derivatives show 2–3× higher bioavailability in rodent models compared to the parent compound .

Q. How can target engagement of this compound be validated in cellular models of neurodegeneration?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.